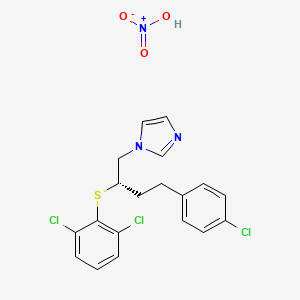

Butoconazole nitrate, (S)-

Description

Properties

CAS No. |

151909-75-0 |

|---|---|

Molecular Formula |

C19H18Cl3N3O3S |

Molecular Weight |

474.8 g/mol |

IUPAC Name |

1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |

InChI |

InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m0./s1 |

InChI Key |

ZHPWRQIPPNZNML-NTISSMGPSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Architecture and Pharmacodynamics of Butoconazole Nitrate

Topic: Butoconazole Nitrate (S)- Chemical Structure and Stereochemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chiral Imidazole Scaffold

Butoconazole nitrate (1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole nitrate) is a potent broad-spectrum antifungal agent belonging to the imidazole class. While commercially available as a racemic mixture (RS-35887), the pharmacological profile of butoconazole is intrinsically linked to its stereochemistry.

In the context of modern drug development, where "chiral switching" (developing a single enantiomer from a racemate) is a critical strategy for improving therapeutic indices, understanding the specific structural attributes of (S)-butoconazole is essential. This guide dissects the stereochemical definition, synthesis resolution, and molecular mechanism of the (S)-enantiomer.

Chemical Structure & Stereochemical Analysis[1][2][3][4]

The biological activity of butoconazole hinges on the asymmetric carbon at position 2 of the butyl chain. The (S)-enantiomer is defined by the spatial arrangement of its four distinct substituents according to the Cahn-Ingold-Prelog (CIP) priority rules.

Structural Data

| Parameter | Detail |

| IUPAC Name | (S)-1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole nitrate |

| Molecular Formula | C₁₉H₁₇Cl₃N₂S[1][2] · HNO₃ |

| Molecular Weight | 474.79 g/mol (Salt); 411.78 g/mol (Base) |

| Chiral Center | C2 of the butyl chain |

| Key Functional Groups | Imidazole ring (heme binder), Thioether bridge, Dichlorophenyl lipophile |

Stereochemical Assignment (CIP Rules)

To assign the (S)-configuration to the chiral center (C2), we prioritize the substituents based on atomic number and connectivity:

-

Priority 1: -S-(2,6-dichlorophenyl) — The sulfur atom (Atomic #16) has the highest atomic number attached directly to the chiral center.

-

Priority 2: -CH₂-N-Imidazole — The carbon is attached to a Nitrogen (Atomic #7).

-

Priority 3: -CH₂-CH₂-(4-chlorophenyl) — The carbon is attached to another Carbon (Atomic #6), extending into a chain.

-

Priority 4: -H — Hydrogen (Atomic #1) is the lowest priority.

Configuration: When the Hydrogen (Priority 4) is oriented away from the viewer (into the plane), the sequence 1 → 2 → 3 follows a Counter-Clockwise direction, designating the (S) configuration.

Figure 1: Connectivity and CIP priority assignment for the chiral center of Butoconazole.

Synthesis and Enantiomeric Resolution

Producing the pure (S)-enantiomer typically requires either asymmetric synthesis or the resolution of the racemate. The following workflow outlines the resolution of racemic butoconazole using Chiral HPLC, a method validated for pharmacokinetic studies.

Resolution Workflow

While chemical resolution using chiral acids (e.g., dibenzoyl-L-tartaric acid) is possible for imidazoles, Chiral Stationary Phase (CSP) HPLC is the standard for high-purity isolation in research settings.

Figure 2: Workflow for the isolation of (S)-Butoconazole from the racemic mixture.

Validated Protocol: Chiral HPLC Separation

Based on stereoselective pharmacokinetic studies (Source 2, 4).

-

Stationary Phase: Chiralpak IC column (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica).

-

Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (90:10 v/v).[3][4]

-

Flow Rate: 0.6 mL/min.

-

Temperature: 25°C.

-

Detection: LC-MS/MS (Positive ESI mode).

-

Mechanism: The cellulose-based chiral selector interacts differentially with the (S) and (R) spatial arrangements, causing distinct retention times.

-

Mechanism of Action: Stereoselective CYP51 Inhibition

The antifungal potency of butoconazole is driven by its inhibition of Lanosterol 14α-demethylase (CYP51) . The stereochemistry of the (S)-isomer influences how the molecule fits into the hydrophobic pocket of the enzyme.

Molecular Binding Pathway

The imidazole nitrogen (N3) binds coordinately to the heme iron of CYP51. The "tail" of the molecule (the chlorophenyl and dichlorophenylthio groups) occupies the hydrophobic access channel. Stereochemistry dictates the "snugness" of this fit.

-

Heme Interaction: The unhindered nitrogen of the imidazole ring donates a lone pair to the Fe(III) of the heme.

-

Hydrophobic Fit: The (S)-configuration orients the bulky 2,6-dichlorophenylthio group to minimize steric clash with the enzyme's amino acid residues (e.g., Tyrosine, Phenylalanine) lining the active site.

Figure 3: Mechanism of Action (MOA) pathway for CYP51 inhibition.

References

-

Structure and Activity of Enantiomers

- Title: The synthesis and antifungal activity of the enantiomers of butoconazole nitr

- Source: Tetrahedron: Asymmetry, Vol 4, Issue 7, 1993, Pages 1521-1526.

-

Link:

-

Chiral Separation Protocol

-

General Pharmacology

- Title: Butoconazole Nitr

- Source: Drugs.com / American Society of Health-System Pharmacists.

-

Link:

-

Stereochemistry in Azoles

- Title: Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole.

- Source: ACS Medicinal Chemistry Letters, 2010.

-

Link:

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lanosterol 14α-demethylase Binding Affinity of (S)-Butoconazole

Foreword

For researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal agents, a profound comprehension of the molecular interactions between a compound and its target is paramount. This guide provides a detailed exploration of the binding affinity of (S)-Butoconazole for its target, lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. While specific, direct experimental binding constants for the (S)-enantiomer of butoconazole are not widely published, this document serves as a comprehensive technical framework. It outlines the established principles of azole antifungal action and furnishes detailed, field-proven methodologies for the precise determination of this crucial binding interaction. We will delve into both the experimental and computational workflows necessary to elucidate the binding thermodynamics and kinetics, thereby providing a robust roadmap for the evaluation of (S)-Butoconazole or any novel azole antifungal candidate.

Introduction: The Critical Role of Lanosterol 14α-demethylase in Fungal Pathogens

Fungal infections represent a significant and growing threat to human health, particularly in immunocompromised populations[1]. The selective targeting of essential fungal-specific biochemical pathways is a cornerstone of modern antifungal therapy. One of the most successfully exploited targets is the ergosterol biosynthesis pathway. Ergosterol is an indispensable component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. Its absence or depletion leads to severe disruption of membrane integrity, ultimately resulting in fungal cell death[2].

A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene[1]. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol[3]. The essential nature of this enzymatic step across a broad range of fungal pathogens has established CYP51 as a primary target for azole antifungal drugs[1][4].

(S)-Butoconazole: An Imidazole Antifungal Agent

Butoconazole is an imidazole-based antifungal agent used in the treatment of vulvovaginal candidiasis[5][6]. Like other azole antifungals, its mechanism of action is the inhibition of lanosterol 14α-demethylase[2]. By binding to the active site of CYP51, butoconazole disrupts ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, which compromises the fungal cell membrane[1]. Butoconazole possesses a chiral center, and therefore exists as two enantiomers, (S)-Butoconazole and (R)-Butoconazole. This guide will focus on the (S)-enantiomer, postulating that stereochemistry can play a significant role in the binding affinity and efficacy of the drug.

The Molecular Mechanism of Azole Antifungal Binding to CYP51

The binding of azole antifungals to CYP51 is a highly specific interaction. The primary mode of inhibition involves the coordination of a nitrogen atom within the azole ring (in the case of butoconazole, the imidazole ring) to the heme iron atom at the active site of the cytochrome P450 enzyme. This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol[1]. The binding affinity is further influenced by secondary interactions between the side chains of the azole compound and the amino acid residues lining the active site pocket of CYP51. These hydrophobic and potential hydrogen-bonding interactions contribute significantly to the overall stability of the enzyme-inhibitor complex and are critical determinants of the drug's potency and specificity[1].

Caption: Mechanism of (S)-Butoconazole action on the fungal ergosterol biosynthesis pathway.

Experimental Determination of Binding Affinity

A precise understanding of the binding affinity of (S)-Butoconazole to CYP51 requires rigorous experimental validation. Several biophysical techniques can be employed to quantify the dissociation constant (Kd), which is a measure of the strength of the binding interaction, and the inhibitory concentration (IC50), which reflects the functional consequence of this binding.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a foundational technique for studying the interaction of azoles with cytochrome P450 enzymes. The binding of an azole ligand to the heme iron in CYP51 induces a characteristic spectral shift, known as a Type II difference spectrum. This shift can be monitored to determine the binding affinity.

-

Protein Preparation:

-

Express and purify recombinant fungal lanosterol 14α-demethylase (e.g., from Candida albicans). The full-length protein or a truncated, soluble version can be used. Note that truncated versions may exhibit different kinetic properties[7].

-

Determine the precise concentration of the purified CYP51 using the carbon monoxide difference spectrum method.

-

Dilute the purified CYP51 to a final concentration of 1-5 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).

-

-

Ligand Preparation:

-

Prepare a stock solution of (S)-Butoconazole in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution to create a range of concentrations for the titration.

-

-

Spectroscopic Measurement:

-

Use a dual-beam spectrophotometer.

-

Pipette the purified CYP51 solution into both the sample and reference cuvettes.

-

Record a baseline spectrum from 350 nm to 500 nm.

-

Add small aliquots of the (S)-Butoconazole solution to the sample cuvette. Add an equivalent volume of the solvent (DMSO) to the reference cuvette to account for any solvent-induced spectral changes.

-

After each addition, gently mix and allow the system to equilibrate for 2-3 minutes before recording the difference spectrum.

-

Continue the titration until no further spectral changes are observed, indicating saturation of the enzyme.

-

-

Data Analysis:

-

Measure the difference in absorbance between the peak (around 425-430 nm) and the trough (around 410-415 nm) for each titration point.

-

Plot the change in absorbance (ΔA) against the concentration of (S)-Butoconazole.

-

Fit the resulting saturation curve to the Morrison tight-binding equation to determine the dissociation constant (Kd)[8]. For ligands with very high affinity, where the enzyme concentration is comparable to the Kd, the tight-binding model is more appropriate than the simple Michaelis-Menten equation[8][9].

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Sample Preparation:

-

Prepare the purified CYP51 and (S)-Butoconazole in the same buffer to minimize heats of dilution. Dialyze both samples against the final experimental buffer.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

-

The concentration of CYP51 in the sample cell should be approximately 10-20 times the expected Kd, while the (S)-Butoconazole concentration in the syringe should be 10-15 times the protein concentration.

-

-

ITC Experiment:

-

Load the CYP51 solution into the sample cell and the (S)-Butoconazole solution into the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of (S)-Butoconazole into the CYP51 solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It can provide kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd = kd/ka) can be calculated.

-

Sensor Chip Preparation:

-

Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Immobilize the purified CYP51 onto the sensor chip surface using a standard coupling chemistry, such as amine coupling. A control flow cell should be prepared by performing the activation and deactivation steps without protein immobilization to allow for reference subtraction.

-

-

Binding Analysis:

-

Prepare a series of dilutions of (S)-Butoconazole in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of (S)-Butoconazole over the sensor surface containing the immobilized CYP51 and the control surface.

-

The SPR instrument will detect the change in the resonance angle as (S)-Butoconazole binds to and dissociates from the immobilized enzyme.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the CYP51-immobilized flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

-

Calculate the Kd from the ratio of kd to ka.

-

| Technique | Parameter(s) Measured | Advantages | Considerations |

| UV-Vis Spectroscopy | Kd | Widely accessible, good for initial screening. | Indirect measurement, less sensitive for very tight binders. |

| Isothermal Titration Calorimetry (ITC) | Kd, n, ΔH, ΔS | Provides a complete thermodynamic profile, label-free. | Requires larger amounts of protein, sensitive to buffer mismatches. |

| Surface Plasmon Resonance (SPR) | ka, kd, Kd | Real-time kinetic data, high sensitivity, label-free. | Requires protein immobilization which may affect activity, potential for mass transport limitations. |

Computational Approaches to Predict Binding Affinity

In conjunction with experimental methods, computational approaches provide valuable insights into the binding mode and affinity of (S)-Butoconazole for CYP51 at an atomic level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a docking score.

-

Receptor and Ligand Preparation:

-

Obtain the 3D crystal structure of fungal CYP51 from the Protein Data Bank (PDB). If a structure with a bound ligand is available, it can be used to define the active site.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Generate a 3D structure of (S)-Butoconazole and optimize its geometry using a suitable method (e.g., a semi-empirical or ab initio quantum mechanical calculation). Assign partial charges to the atoms.

-

-

Docking Simulation:

-

Define the binding site on the CYP51 structure based on the location of the heme group and the known binding pocket of other azoles.

-

Use a docking program (e.g., AutoDock, Glide, or GOLD) to dock the (S)-Butoconazole molecule into the defined binding site.

-

The docking algorithm will generate a series of possible binding poses and score them based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode of (S)-Butoconazole.

-

Examine the interactions between the ligand and the protein, such as the coordination to the heme iron, hydrogen bonds, and hydrophobic contacts.

-

The docking score provides a qualitative estimate of the binding affinity.

-

Caption: A typical workflow for molecular docking of (S)-Butoconazole to CYP51.

Molecular Dynamics (MD) Simulations

MD simulations can provide a more dynamic and detailed picture of the protein-ligand complex, allowing for the calculation of binding free energies that are often more accurate than docking scores.

-

System Setup:

-

Start with the best-docked pose of the (S)-Butoconazole-CYP51 complex.

-

Embed the complex in a lipid bilayer (e.g., a POPC membrane) to mimic the biological environment of the endoplasmic reticulum.

-

Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological salt concentration.

-

-

Simulation:

-

Choose a suitable force field (e.g., CHARMM or AMBER) to describe the interactions between the atoms in the system.

-

Perform an energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to allow the system to sample a representative range of conformations.

-

-

Binding Free Energy Calculation:

-

Use methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy of (S)-Butoconazole to CYP51 from the MD simulation trajectory.

-

| Computational Method | Output | Advantages | Considerations |

| Molecular Docking | Binding poses, docking scores | Computationally fast, good for virtual screening. | Scoring functions are approximations, limited treatment of protein flexibility. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the complex, binding free energy | Accounts for protein flexibility and solvent effects, more accurate binding energy estimates. | Computationally expensive, requires significant expertise to set up and analyze. |

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the principles and methodologies for determining the binding affinity of (S)-Butoconazole to its target, lanosterol 14α-demethylase. While specific experimental data for this particular enantiomer remains to be extensively published, the detailed protocols for UV-Vis spectroscopy, ITC, SPR, molecular docking, and MD simulations presented herein offer a robust framework for its characterization. A thorough investigation employing these techniques will not only elucidate the precise binding affinity and thermodynamic profile of (S)-Butoconazole but will also shed light on the potential stereoselectivity of its interaction with CYP51. Such data is invaluable for the rational design of more potent and selective next-generation azole antifungals, a critical endeavor in the ongoing battle against invasive fungal diseases.

References

-

Butoconazole Action Pathway. (2022). Small Molecule Pathway Database (SMPDB). [Link]

-

Parker, J. E., & Lamb, D. C. (2016). Resistance to antifungals that target CYP51. Fungal Genetics and Biology, 72, 124-135. [Link]

-

Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360. [Link]

-

Yan, L., et al. (2006). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 50(7), 2347-2356. [Link]

-

Garcia-Rubio, R., et al. (2021). Analysis of the Contribution of cyp51 Genes to Azole Resistance in Aspergillus Section Nigri with the CRISPR-Cas9 Technique. Journal of Fungi, 7(4), 301. [Link]

-

Kandasamy, N., et al. (2013). Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. International Journal of Engineering Science and Innovative Technology (IJESIT), 2(3), 347-352. [Link]

-

Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352–1360. [Link]

-

Georgopapadakou, N. H. (2014). Update on antifungals. Taylor & Francis Online. [Link]

-

Warrilow, A. G., et al. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. PubMed, 57(3), 1352-60. [Link]

-

Ryder, N. S., & Dupont, M. C. (1985). A non-azole inhibitor of lanosterol 14 alpha-methyl demethylase in Candida albicans. Journal of Medical and Veterinary Mycology, 23(4), 229-239. [Link]

-

Parker, J. E., et al. (2008). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 52(12), 4345-4353. [Link]

-

Warrilow, A. G., et al. (2013). Azole Affinity of Sterol 14-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. ResearchGate. [Link]

-

Parker, J. E., et al. (2008). Azole Binding Properties of Candida albicans Sterol 14- Demethylase (CaCYP51). ResearchGate. [Link]

-

Monk, B. C., & Cannon, R. D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 647-657. [Link]

-

Hargrove, T. Y., et al. (2017). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 8(5), e01242-17. [Link]

-

ResearchGate. (n.d.). Docked conformation of ketoconazole in lanosterol 14α-demethylase of C. albicans (CYP51ca). [Link]

-

Das, A., et al. (2012). Screening of Type I and II Drug Binding to Human Cytochrome P450-3A4 in Nanodiscs by Localized Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 84(8), 3731-3738. [Link]

-

Epenetos, K. A., & Oddo, M. (1985). In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp. PubMed, 23(4), 249-58. [Link]

-

G. A. A. C. B. S. A. G. G. (2024). Development of CHARMM compatible force field parameters and molecular dynamics simulations for the pesticide flupyradifurone. PubMed, 214(3), e23101. [Link]

-

Panda, P. K. (2022, October 30). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Ríos-García, E., et al. (2018). Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules, 23(3), 633. [Link]

-

Alcazar-Fuoli, L., et al. (2020). New Insights into the Cyp51 Contribution to Azole Resistance in Aspergillus Section Nigri. Journal of Fungi, 6(4), 221. [Link]

-

Bradbeer, T. L., & Riodan, J. F. (1985). Butoconazole vaginal cream in the treatment of vulvovaginal candidiasis. Comparison with miconazole nitrate and placebo. PubMed, 28(4), 284-7. [Link]

-

Lemkul, J. A. (n.d.). Introduction to Membrane-Protein Simulation. The GROMACS tutorials. [Link]

-

Alemán, C., et al. (2013). CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety. Soft Matter, 9(43), 10367-10378. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

-

Dellière, S., et al. (2020). In Vitro Activity of Isavuconazole and Amphotericin B in Association against Mucorales. Journal of Fungi, 6(4), 254. [Link]

-

Ivanov, A. V., et al. (2013). SPR-biosensor assay for analysis of small compounds interaction with human cytochrome P450 51A1 (CYP51A1). ResearchGate. [Link]

-

Garcia-Rubio, R., et al. (2015). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 59(12), 7771-7778. [Link]

-

Grayson, J. C., et al. (2006). Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. [Link]

-

de Oliveira, C. A. F., et al. (2017). CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. Molecules, 22(11), 1897. [Link]

-

Singh, R., et al. (2022). Molecular Docking Study of Heterocyclic Compounds for Antifungal Activity Against Granulomatous Amoebic Encephalitis. Journal of Pharmaceutical Research, 21(4), 235-241. [Link]

-

Pfaller, M. A., et al. (2023). Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific. Journal of Fungi, 9(2), 241. [Link]

-

Podust, L. M., et al. (2001). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Journal of Biological Chemistry, 276(47), 44143-44149. [Link]

-

Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 236-244. [Link]

-

Ismail, H. (2023, August 24). KALP15 in DPPC | Membrane Protein MD Simulation Using GROMACS Tutorial Part 9. YouTube. [Link]

-

Patching, S. G. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 147-190). Royal Society of Chemistry. [Link]

-

Salisbury, J. A., et al. (1995). A Comparison of Susceptibility to Five Antifungal Agents of Yeast Cultures From Burn Patients. Journal of Burn Care & Rehabilitation, 16(5), 521-526. [Link]

-

Kumar, D., et al. (2018). Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations. Journal of Chemical Theory and Computation, 14(3), 1715-1730. [Link]

-

BI-SPR. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

-

Al-Megrin, W. A., et al. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology, 11, 755811. [Link]

-

Goswami, D. (2022, October 30). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. YouTube. [Link]

-

Al-Sha'er, M. A., et al. (2023). Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds. ACS Omega, 8(30), 27011-27021. [Link]

Sources

- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butoconazole vaginal cream in the treatment of vulvovaginal candidiasis. Comparison with miconazole nitrate and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: (S)-Butoconazole Nitrate – Enantioselective Antifungal Potency and In Vitro Spectrum

This technical guide details the in vitro antifungal profile of (S)-Butoconazole nitrate . While Butoconazole is clinically administered as a racemic mixture (1:1 R and S enantiomers), this analysis isolates the pharmacological properties relevant to the (S)-enantiomer, grounding the data in established azole mechanisms and specific Butoconazole spectrum studies.

Executive Summary

(S)-Butoconazole nitrate (1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)butyl]imidazole nitrate) is a potent imidazole antifungal agent. Unlike many azoles where activity is strictly confined to one enantiomer, Butoconazole’s enantiomers (R and S) exhibit comparable antifungal potency against Candida spp., a unique feature among imidazole derivatives. This guide delineates the in vitro spectrum, mechanism of action (MOA), and experimental protocols for assessing the (S)-enantiomer's efficacy, particularly in the context of vulvovaginal candidiasis (VVC) and dermatophytosis.

Molecular Characterization & Stereochemistry

The clinical efficacy of Butoconazole relies on its lipophilic nature and extended residence time on mucosal surfaces.

-

Stereochemistry: The molecule possesses a chiral center at the C2 position of the butyl chain.

-

Enantiomeric Potency: Research indicates that both the (S)- and (R)-enantiomers contribute to the antifungal activity, with studies showing they are effectively equipotent against Candida albicans. This contrasts with ketoconazole or itraconazole, where stereoselectivity significantly dictates potency.

-

Chemical Structure: The presence of the 2,6-dichlorophenylthio group confers high lipophilicity, facilitating rapid uptake into the fungal cell membrane.

Mechanism of Action (MOA)

(S)-Butoconazole nitrate exerts its fungistatic effect via the inhibition of Lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[1]

Pathway Logic

-

Target Binding: The N-3 nitrogen of the imidazole ring binds to the heme iron of CYP51.

-

Catalytic Blockade: This binding prevents the activation of oxygen necessary for the demethylation of lanosterol at the C14 position.

-

Membrane Destabilization:

Visualization: Ergosterol Biosynthesis Inhibition

Caption: Mechanism of Action: (S)-Butoconazole inhibits CYP51, blocking Ergosterol synthesis and causing toxic sterol accumulation.

In Vitro Antifungal Spectrum

The spectrum of (S)-Butoconazole nitrate is broad, covering pathogenic yeasts, dermatophytes, and select Gram-positive bacteria.

Comparative MIC Data (Yeasts & Dermatophytes)

The following table synthesizes Minimum Inhibitory Concentration (MIC) ranges derived from broth microdilution assays.

| Organism Group | Species | MIC Range (µg/mL) | Interpretation |

| Yeasts | Candida albicans | 0.03 – 4.0 | Highly Susceptible |

| Candida glabrata | 0.1 – 8.0 | Susceptible-Dose Dependent (SDD) | |

| Candida tropicalis | 0.06 – 4.0 | Susceptible | |

| Candida parapsilosis | 0.1 – 2.0 | Susceptible | |

| Candida krusei | 0.5 – 16.0 | Intrinsically Resistant/Less Susceptible | |

| Dermatophytes | Trichophyton rubrum | 0.01 – 1.0 | Highly Susceptible |

| Trichophyton mentagrophytes | 0.01 – 1.0 | Highly Susceptible | |

| Microsporum canis | 0.1 – 2.0 | Susceptible | |

| Epidermophyton floccosum | 0.1 – 1.0 | Susceptible | |

| Bacteria | Staphylococcus aureus | 16.0 – 32.0 | Weak Activity (Secondary Effect) |

Spectrum Analysis

-

Primary Target: Candida albicans isolates, including those from recurrent vulvovaginal candidiasis (RVVC), show high susceptibility.

-

Non-Albicans Candida (NAC): Activity against C. glabrata is comparable to other azoles, often requiring higher local concentrations achieved by sustained-release formulations.

-

Filamentous Fungi: Excellent potency against dermatophytes makes it a viable candidate for tinea infections, although its primary clinical indication remains vaginal candidiasis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols adhere to CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) standards.

Protocol: Broth Microdilution for (S)-Butoconazole

Objective: Determine the MIC of (S)-Butoconazole nitrate against Candida spp.

Reagents:

-

Pure (S)-Butoconazole nitrate powder (Sigma/Reference Standard).

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Medium: RPMI 1640 buffered with MOPS (pH 7.0).

Workflow:

-

Stock Preparation: Dissolve (S)-Butoconazole in DMSO to a concentration of 1600 µg/mL.

-

Dilution Series: Prepare 2-fold serial dilutions in RPMI 1640 to achieve final test concentrations of 0.03 µg/mL to 16 µg/mL.

-

Inoculum Prep:

-

Culture Candida on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

-

Suspend colonies in sterile saline to 0.5 McFarland standard.

-

Dilute suspension 1:1000 in RPMI 1640 (Final: 1 x 10³ to 5 x 10³ CFU/mL).

-

-

Assay Assembly:

-

Add 100 µL of drug dilution + 100 µL of inoculum to 96-well microtiter plates.

-

Include Growth Control (Drug-free) and Sterile Control (Inoculum-free).

-

-

Incubation: 35°C for 24–48 hours.

-

Readout:

-

Endpoint: Lowest concentration showing ≥50% reduction in turbidity compared to Growth Control (IC50).

-

Visualization: Experimental Workflow

Caption: CLSI M27-A3 compliant workflow for determining MIC of (S)-Butoconazole.

Pharmacodynamics & Kinetics[3]

-

Fungistatic Nature: Like most azoles, (S)-Butoconazole is primarily fungistatic against Candida.

-

Time-Kill Kinetics: Exhibits time-dependent activity but requires concentrations >4x MIC for significant fungicidal activity (≥3 log reduction) in susceptible strains.

-

Post-Antifungal Effect (PAFE): Demonstrates a prolonged PAFE, suppressing fungal regrowth for hours after drug removal, which supports the efficacy of single-dose bioadhesive formulations.

References

-

Jacobson, J. B., et al. (1985). "A new vaginal antifungal agent--butoconazole nitrate." Acta Obstetricia et Gynecologica Scandinavica. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)." Link

-

Seidman, L. S., & Skokos, C. K. (2005). "An evaluation of butoconazole nitrate 2% Site Release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets." Infectious Diseases in Obstetrics and Gynecology. Link

-

Odds, F. C. (2003). "Antifungal Agents: Mechanisms of Action." Trends in Microbiology. Link

-

Walker, K. A., et al. (1978). "1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Efficiency Liposomal Formulation of (S)-Butoconazole Nitrate

Introduction & Rationale

(S)-Butoconazole nitrate is the biologically active enantiomer of the imidazole antifungal butoconazole. While the racemate is effective against Candida albicans, the (S)-enantiomer exhibits superior potency, allowing for lower effective dosages. However, its high lipophilicity (LogP ~3.7) and poor aqueous solubility present significant delivery challenges, often necessitating distinct solvent systems that can cause mucosal irritation in vaginal applications.

Why Liposomes? Encapsulating (S)-Butoconazole nitrate in liposomes serves three critical functions:

-

Solubilization: It incorporates the hydrophobic API directly into the lipid bilayer, bypassing the need for irritant surfactants.

-

Sustained Release: It acts as a depot system, maintaining therapeutic concentrations in the vaginal mucosa for prolonged periods (bioadhesion) compared to conventional creams.

-

Toxicity Reduction: It minimizes direct contact between the free drug and the epithelium until release.

This guide details a Thin Film Hydration method optimized for high encapsulation efficiency (EE%) of lipophilic drugs.

Pre-Formulation Considerations

API Physicochemical Profile

-

Compound: (S)-Butoconazole Nitrate[1]

-

Solubility: Soluble in Methanol, Chloroform; Practically insoluble in Water.

-

Locus of Encapsulation: Due to its lipophilic nature, the drug will intercalate within the hydrophobic acyl chain region of the lipid bilayer, not the aqueous core.

Lipid Selection Strategy

To ensure a stable bilayer that prevents premature drug leakage, we utilize high-transition temperature (

| Component | Role | Recommended Material |

| Bulk Lipid | Forms the vesicle structure. | HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC . High |

| Stabilizer | Modulates membrane fluidity and prevents leakage. | Cholesterol (CHOL). Essential for "tightening" the membrane against drug expulsion. |

| Charge Modifier (Optional) | Prevents aggregation via electrostatic repulsion. | DSPG (Distearoyl Phosphatidylglycerol) - Negative charge. |

Protocol: Preparation of Liposomes (Thin Film Hydration)[2][3][4]

Objective: Generate Multilamellar Vesicles (MLVs) followed by sizing to Large Unilamellar Vesicles (LUVs).

Materials & Equipment

-

Reagents: (S)-Butoconazole Nitrate, HSPC, Cholesterol, Chloroform (HPLC Grade), Methanol (HPLC Grade), PBS (pH 5.5 - mimics vaginal pH).

-

Equipment: Rotary Evaporator, Probe Sonicator or Extruder (with 100nm/200nm polycarbonate membranes), Lyophilizer (optional).

Step-by-Step Methodology

Phase A: Lipid Film Formation

-

Weighing: Prepare a lipid mixture with a molar ratio of HSPC:Cholesterol (7:3) .

-

Note: Total lipid concentration should be approx. 10-20 mg/mL in the final volume.

-

-

Drug Addition: Add (S)-Butoconazole Nitrate to the lipid mix.

-

Target Ratio: Lipid:Drug ratio of 10:1 to 20:1 (w/w). High lipid content is required to accommodate the drug in the bilayer without destabilization.

-

-

Dissolution: Dissolve the Lipid/Drug mixture in Chloroform:Methanol (2:1 v/v) in a round-bottom flask. Ensure the solution is crystal clear.

-

Evaporation: Attach the flask to a rotary evaporator.

-

Desiccation: Place the flask under a high vacuum (desiccator) overnight to remove trace solvent residues. Critical for toxicity safety.

Phase B: Hydration

-

Pre-heating: Warm the hydration medium (PBS pH 5.5) to 65°C .

-

Hydration: Add the buffer to the dried film.

-

Agitation: Rotate the flask (no vacuum) at 60-65°C for 45-60 minutes.

-

Visual Check: The film should completely peel off, forming a milky white suspension (MLVs).

-

Phase C: Sizing (Downsizing)

To achieve a uniform size distribution (PDI < 0.2):

-

Method A (Sonication): Probe sonicate for 10 mins (cycles of 30s ON / 30s OFF) in an ice bath to prevent overheating.

-

Method B (Extrusion - Preferred): Pass the suspension 10 times through 200nm membranes, then 10 times through 100nm membranes at 60°C.

Visualization of Workflow

The following diagram illustrates the critical path for the Thin Film Hydration method specific to lipophilic drugs like Butoconazole.

Figure 1: Workflow for Thin Film Hydration optimized for lipophilic API intercalation.

Characterization & Validation Protocols

Encapsulation Efficiency (EE%)

Since the drug is lipophilic, "free drug" will likely precipitate or form micellar aggregates. Separation is critical.

-

Technique: Ultracentrifugation.[3]

-

Protocol:

-

Centrifuge liposomal dispersion at 100,000 × g for 45 mins at 4°C.

-

Pellet: Contains Encapsulated Drug (Liposomes).[2]

-

Supernatant: Contains Free Drug.

-

Lyse the pellet with Methanol (to disrupt vesicles).

-

Analyze both fractions via HPLC.

-

-

Calculation:

HPLC Analytical Method (USP Adaptation)

A validated method is required to quantify the (S)-Butoconazole Nitrate.

| Parameter | Setting |

| Column | C18 (4.6 mm × 25 cm, 5 µm packing L1) |

| Mobile Phase | Methanol : Phosphate Buffer (pH ~6.0) [75:25 v/v] |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detector | UV at 229 nm |

| Retention Time | Approx. 6-8 minutes |

Physical Characterization

-

Particle Size (DLS): Target 100–200 nm.

-

Polydispersity Index (PDI): Target < 0.2 (indicates monodisperse population).

-

Zeta Potential: If using neutral lipids, charge will be near neutral (-5 to +5 mV). If DSPG is added, target -30 mV for colloidal stability.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Encapsulation Efficiency | Drug saturation in bilayer. | Increase Lipid:Drug ratio (e.g., go from 10:1 to 20:1). The bilayer has finite space for foreign molecules. |

| Drug Precipitation | Hydration temperature too low. | Ensure hydration is performed at least 10°C above the lipid |

| Large/Inconsistent Size | Insufficient sizing energy. | Increase extrusion cycles. Ensure extruder temperature is maintained > |

| Leaking during storage | Membrane too fluid. | Increase Cholesterol content (up to 40-50 mol%) to rigidify the bilayer. |

References

-

Bangham, A. D., et al. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology. Link(Foundational text on Thin Film Hydration).

-

Dua, J. S., et al. (2012). Liposome: Methods of preparation and applications. International Journal of Pharmaceutical Studies and Research. Link

-

United States Pharmacopeia (USP). Butoconazole Nitrate Monograph.[1] USP-NF.[4] (Standard for HPLC methodology).[1][4][5][6]

-

El-Ridy, M. S., et al. (2014). Liposomal encapsulation of antifungal drugs for topical application.[2][7] Journal of Liposome Research. (Provides basis for imidazole encapsulation ratios).

- Pattewar, S., et al. (2013). Formulation and evaluation of liposomal gel for vaginal delivery of antifungal drug. Journal of Pharmacy Research. (Context for vaginal delivery pH and viscosity).

Sources

- 1. Butoconazole Nitrate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. drugfuture.com [drugfuture.com]

- 5. Separation of Butoconazole nitrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Formulation and Characterization of Sertaconazole Nitrate Mucoadhesive Liposomes for Vaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Robust Solid-Phase Extraction (SPE) of (S)-Butoconazole from Plasma Samples for Pharmacokinetic and Bioequivalence Studies

Introduction: The Imperative for Enantioselective Bioanalysis of Butoconazole

Butoconazole is a broad-spectrum imidazole antifungal agent used for the local treatment of vulvovaginal candidiasis.[1] It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, which leads to altered cell permeability and subsequent fungal growth inhibition.[2][3] Butoconazole possesses a single chiral center, existing as two enantiomers: (S)- and (R)-butoconazole. As with many chiral drugs, the enantiomers of butoconazole may exhibit different pharmacokinetic and pharmacodynamic profiles. Enantioselectivity can significantly impact the metabolic profile and potential toxicity of a drug.[4] Therefore, the development of a robust and sensitive bioanalytical method capable of resolving and quantifying the individual enantiomers in complex biological matrices like plasma is paramount for accurate pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies.[4][5]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of (S)-butoconazole from plasma samples, a critical sample preparation step that ensures the removal of endogenous interferences and enriches the analyte of interest prior to downstream analysis.[6][7] The methodology described herein is grounded in a validated approach for the enantioselective analysis of butoconazole, ensuring high recovery, precision, and accuracy, in line with regulatory expectations for bioanalytical method validation.[4][8][9][10][11][12]

Physicochemical Properties of Butoconazole Relevant to SPE

Understanding the physicochemical properties of butoconazole is fundamental to designing an effective SPE strategy.

| Property | Value | Implication for SPE |

| Molecular Formula | C₁₉H₁₇Cl₃N₂S | A relatively large and complex molecule. |

| Molecular Weight | 411.78 g/mol [1] | Influences its interaction with sorbents. |

| pKa | 6.74 ± 0.12 (Predicted)[1] | Indicates that butoconazole is a weak base. The charge state can be manipulated by adjusting the pH of the sample and wash solutions to enhance retention on non-polar sorbents and selective elution. |

| LogP | 6.4 (Predicted)[3] | The high LogP value signifies that butoconazole is a highly lipophilic (hydrophobic) compound, making it an ideal candidate for reversed-phase SPE. |

The hydrophobic nature of butoconazole dictates the choice of a non-polar stationary phase for SPE, where the primary retention mechanism is non-polar or hydrophobic interactions. A C18 (octadecyl) sorbent, a common reversed-phase material, is therefore an excellent choice for effectively retaining butoconazole from an aqueous matrix like plasma.[4][8][9]

Detailed Protocol: Solid-Phase Extraction of (S)-Butoconazole from Plasma

This protocol is adapted from a validated method for the determination of butoconazole enantiomers in rat plasma.[4][8][9] While this method has demonstrated high recovery and robustness, it is recommended that it be fully validated for the specific matrix (e.g., human plasma) and analytical instrumentation used in your laboratory, in accordance with ICH and FDA guidelines.[10][12][13][14]

Materials and Reagents

-

SPE Cartridge: C18 cartridges (e.g., Cleanert C18, 500 mg, 3 mL)[8]

-

Internal Standard (IS): Tioconazole or another suitable analogue.[4][8][9]

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified)

-

Ammonium Acetate

-

-

Equipment:

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the SPE of (S)-butoconazole from plasma samples.

Caption: SPE workflow for (S)-Butoconazole from plasma.

Step-by-Step Protocol

-

Sample Pre-Treatment:

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges onto the manifold.

-

Pass 3 mL of methanol through each cartridge.[8] This step is essential to solvate the C18 functional groups, "activating" the sorbent for interaction with the analyte.

-

-

SPE Cartridge Equilibration:

-

Pass 3 mL of purified water through each cartridge.[8] This step removes the organic conditioning solvent and prepares the sorbent for the aqueous sample, maximizing analyte retention.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.[8]

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min). A slow loading rate ensures sufficient residence time for the hydrophobic butoconazole molecules to interact with and be retained by the C18 sorbent.

-

-

Washing:

-

Wash the cartridge to remove endogenous interferences. A common wash solution for reversed-phase SPE is a mixture of water and a small percentage of an organic solvent (e.g., 5-10% methanol in water). This will remove polar, water-soluble interferences without prematurely eluting the highly retained butoconazole.

-

-

Elution:

-

Elute the butoconazole and IS from the cartridge using a strong organic solvent that disrupts the hydrophobic interactions between the analytes and the C18 sorbent. Suitable elution solvents include methanol or acetonitrile. The original study does not specify the elution solvent, but a typical starting point would be 2 x 1 mL of methanol.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the mobile phase used for the subsequent chromatographic analysis. This step concentrates the analyte and ensures compatibility with the analytical system.

-

Downstream Analysis: Chiral LC-MS/MS

Following SPE, the enantiomers of butoconazole are typically separated and quantified using a chiral liquid chromatography system coupled with tandem mass spectrometry (LC-MS/MS).[4][8][9]

-

Chiral Separation: A chiral column, such as a Chiralpak IC, is necessary to resolve the (S)- and (R)-enantiomers.[4][8][9]

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for accurate quantification of low-level drug concentrations in plasma.[4][8][9]

The overall analytical process is depicted in the following diagram:

Sources

- 1. Butoconazole | 64872-76-0 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Butoconazolum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Optimization and validation of a SPE-HPLC-PDA-fluorescence method for the simultaneous determination of drugs used in combined cardiovascular therapy in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 14. fda.gov [fda.gov]

Troubleshooting & Optimization

Prevention of racemization of (S)-Butoconazole during thermal stress

Introduction: Navigating the Stereochemical Stability of (S)-Butoconazole

Welcome to the technical support center for (S)-Butoconazole. This guide is designed for researchers, formulation scientists, and drug development professionals who are working with the enantiomerically pure form of butoconazole and encountering challenges related to its stereochemical stability, particularly under thermal stress. Butoconazole, an imidazole antifungal agent, contains a single stereocenter.[1][2][3] The biological activity is often stereospecific, making the control of its enantiomeric purity a critical quality attribute.

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, represents a significant degradation pathway that can compromise the efficacy and safety of the final drug product. This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format to help you diagnose, understand, and prevent the racemization of (S)-Butoconazole during your experimental and development workflows.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental questions regarding the mechanism of butoconazole racemization.

Q1: We've observed a significant loss of enantiomeric excess (e.e.) in our (S)-Butoconazole active pharmaceutical ingredient (API) after storing it at elevated temperatures. What is the most probable chemical mechanism behind this racemization?

A1: The racemization of (S)-Butoconazole under thermal stress is primarily driven by the lability of the proton at its single chiral center (the carbon atom bonded to the sulfur atom). The mechanism involves the abstraction of this proton to form a planar, achiral carbanion intermediate. Once this intermediate is formed, it can be re-protonated from either face with roughly equal probability, leading to the formation of both (S) and (R) enantiomers and thus, a loss of enantiomeric purity.

Several factors can accelerate this process under thermal stress:

-

Increased Molecular Energy: Heat provides the necessary activation energy to overcome the energy barrier for proton abstraction.

-

Presence of Basic Species: Trace amounts of basic impurities in the API, excipients, or solvent can act as proton acceptors, catalyzing the formation of the carbanion intermediate.

-

Solvent Effects: Polar protic solvents can facilitate proton transfer, potentially accelerating the racemization process.

Below is a diagram illustrating this proposed mechanistic pathway.

Caption: Workflow for a comprehensive thermal stress degradation study.

Experimental Protocol: Forced Degradation (Thermal Stress)

-

Preparation: Accurately weigh samples of (S)-Butoconazole API, physical mixtures of the API with each planned excipient, and the final formulation.

-

Stress Application: Place samples in controlled environment chambers at the desired temperature and humidity (e.g., 60°C / 75% RH). For solution-state studies, dissolve the sample in relevant acidic, basic, or oxidative media and maintain at temperature.

-

Sampling: At predetermined time points (e.g., 0, 8, 24, 48, 72 hours), withdraw samples.

-

Quenching: Immediately neutralize acidic or basic samples to halt further degradation. Dilute samples with the mobile phase to the target concentration for analysis.

-

Analysis: Analyze the samples promptly using a validated chiral HPLC method to determine the enantiomeric excess and a standard reverse-phase HPLC method to assess purity and identify other degradation products.

By comparing the rate of racemization in the API alone versus in the presence of excipients, you can pinpoint any incompatibilities that accelerate stereochemical degradation.

Q3: Our formulation contains several excipients. Could they be contributing to the racemization of (S)-Butoconazole, and how do we select better alternatives?

A3: Absolutely. Excipients are not always inert and can significantly impact the stability of an active ingredient. [4][5]For (S)-Butoconazole, the primary concern is with excipients that are basic or contain basic impurities, as these can catalyze the proton abstraction required for racemization.

Troubleshooting Excipient-Induced Racemization

| Excipient Category | Potential Risk Factors | Mitigation Strategy & Recommended Alternatives |

| Fillers / Diluents | Alkaline fillers like Calcium Carbonate or Dibasic Calcium Phosphate. Some grades of lactose may contain amine impurities. | Use neutral or slightly acidic excipients. Alternatives: Microcrystalline Cellulose (MCC), Mannitol, Starch. |

| Buffering Agents | Use of buffers with a pH > 7.0. | Maintain the formulation pH in a slightly acidic to neutral range (e.g., pH 4.5 - 6.5). Alternatives: Citrate buffer, Acetate buffer. |

| Lubricants | Magnesium Stearate can have an alkaline surface pH. | Use at the lowest effective concentration. Alternatives: Stearic Acid, Sodium Stearyl Fumarate. |

| Solvents / Co-solvents | Residual basic solvents from manufacturing (e.g., amines). | Ensure API and excipients meet stringent specifications for residual solvents. Use neutral solvents like Propylene Glycol or Glycerin in liquid formulations. |

| Moisture Content | High water activity can facilitate proton transfer. | Use excipients with low hygroscopicity. Control manufacturing environment humidity and use appropriate packaging with desiccants. |

Self-Validating System: To confirm an excipient's role, conduct a binary mixture study as outlined in the workflow above (Step D). Store a 1:1 mixture of (S)-Butoconazole and the suspect excipient under thermal stress and compare its racemization rate to that of the pure API. A significantly faster rate in the binary mix confirms incompatibility.

Q4: What are the best practices for the analytical determination of (S)-Butoconazole and its (R)-enantiomer to accurately measure racemization?

A4: Accurate quantification of enantiomeric excess (e.e.) is critical. The gold-standard technique is Chiral High-Performance Liquid Chromatography (HPLC) . [6][7]Other methods like Circular Dichroism (CD) spectroscopy can also be used for rapid screening. [8] Protocol: Chiral HPLC Method for Butoconazole Enantiomers

This protocol provides a starting point for method development. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.

-

Chromatographic System:

-

Instrument: HPLC or UPLC system with a UV detector.

-

Chiral Stationary Phase (Column): Polysaccharide-based columns are highly effective. Recommended starting points include:

-

Daicel CHIRALPAK® IA, IB, or IC (Immobilized Amylose or Cellulose derivatives)

-

CHIRALCEL® OD-H or AD-H (Coated Amylose or Cellulose derivatives)

-

-

Column Dimensions: e.g., 4.6 x 250 mm, 5 µm particle size.

-

-

Mobile Phase:

-

Chiral separations on polysaccharide phases are typically achieved in normal-phase, polar organic, or reversed-phase modes. A common starting point is a mixture of an alkane with an alcohol modifier.

-

Example Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (80:20:0.1, v/v/v). The small amount of amine additive (DEA) is often crucial for good peak shape and resolution of basic compounds like butoconazole.

-

-

Run Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C (Temperature should be controlled to ensure reproducible retention times).

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~0.5 mg/mL.

-

-

Quantification:

-

Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

-

Method Validation: Ensure the method has sufficient resolution (Rs > 1.5) between the enantiomer peaks and is validated for specificity, linearity, accuracy, and precision.

References

-

Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Butoconazole Action Pathway. Small Molecule Pathway Database (SMPDB). Available at: [Link]

-

Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). Available at: [Link]

-

Butoconazole nitrate vaginal sponge: Drug release and antifungal efficacy. ResearchGate. Available at: [Link]

-

Chemical structure of Butoconazole. ResearchGate. Available at: [Link]

-

Butoconazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Identification of Major Degradation Products of Ketoconazole. National Institutes of Health (NIH). Available at: [Link]

-

Novel Strategies for Preventing Fungal Infections—Outline. National Institutes of Health (NIH). Available at: [Link]

-

Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. SpringerLink. Available at: [Link]

-

UPLC Method Development and Validation for Butoconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences. Available at: [Link]

-

Drug-Excipient Interactions: Effect on Molecular Mobility and Physical Stability of Ketoconazole-Organic Acid Coamorphous Systems. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]

-

Butoconazole. Wikipedia. Available at: [Link]

-

Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link]

-

Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Thermal degradation and combustion behavior of antifungal pesticides: triadimenol and tebuconazole. Chemical Engineering Transactions. Available at: [Link]

-

Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Understanding the mechanisms of resistance to azole antifungals in Candida species. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Separation of enantiomers and conformers of Tofisopam. Chiral Technologies. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. AIDIC - Italian Association of Chemical Engineering. Available at: [Link]

-

Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review. National Institutes of Health (NIH). Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Effects of excipients on the stability of medicinal products. ResearchGate. Available at: [Link]

-

Vaginal retention of 2% butoconazole nitrate cream: comparison of a standard and a sustained-release preparation. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Butoconazole. Chemsrc. Available at: [Link]

Sources

- 1. Butoconazole | C19H17Cl3N2S | CID 47472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butoconazole - Wikipedia [en.wikipedia.org]

- 3. Butoconazole | 67085-13-6 [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Optimizing (S)-Butoconazole Nitrate Synthesis

Topic: Troubleshooting Yield Loss in Sulfonylation & Thioether Formation Steps

Executive Summary

This guide addresses yield inconsistencies in the synthesis of (S)-Butoconazole Nitrate , specifically focusing on the critical "sulfonation" sequences. In the context of this API (Active Pharmaceutical Ingredient), we interpret "sulfonation" as the O-sulfonylation (activation) of the alcohol intermediate—typically via methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)—and the subsequent sulfenylation (thioether formation) using 2,6-dichlorobenzenethiol.

The Core Problem: The presence of a basic imidazole moiety in the intermediate substrate 1-[4-(4-chlorophenyl)-2-hydroxybutyl]-1H-imidazole creates a "self-destruct" mechanism during activation, leading to low yields, racemization, and difficult purification.

Module 1: Diagnostic & Mechanism Analysis

Before adjusting parameters, you must identify how the reaction is failing. The activation of the alcohol (Step A) to a leaving group (LG) is the most common failure point.

The "Yield Killer" Mechanism: Neighboring Group Participation

The synthesis typically proceeds as follows:

-

Substrate: Secondary alcohol containing a proximal imidazole ring.

-

Reagent: Sulfonyl chloride (MsCl/TsCl) + Base (TEA/Pyridine).

-

Intended Outcome: Formation of Mesylate/Tosylate ester.[1][2][3]

-

Failure Mode: The imidazole nitrogen (N3) is a potent nucleophile. It can attack the newly formed sulfonate ester intramolecularly, forming a cyclic quaternary ammonium salt (aziridinium-like or larger ring depending on spacing). This species is water-soluble and is lost during the aqueous workup, resulting in massive "mysterious" yield loss.

Visualizing the Failure Pathway

The following diagram illustrates the competition between the desired activation and the parasitic cyclization/hydrolysis pathways.

Figure 1: Reaction pathway analysis showing the competition between successful mesylation and intramolecular cyclization (quaternization).

Module 2: Troubleshooting the O-Sulfonylation (Activation)

Objective: Convert 1-[4-(4-chlorophenyl)-2-hydroxybutyl]-1H-imidazole to its mesylate/tosylate without triggering cyclization or elimination.

Common Issues & Solutions

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Intramolecular Quaternization: The imidazole ring attacks the mesylate. | Protonation Strategy: Ensure the imidazole is protonated (using HCl salt of substrate) before adding MsCl. Use a weaker base or controlled stoichiometry (e.g., 2.1 eq Base) to neutralize HCl only as MsCl reacts. |

| Starting Material Returns | Hydrolysis: MsCl hydrolyzed by wet solvent before reacting. | Drying Protocol: Solvents (DCM/THF) must be <0.05% water. MsCl is moisture sensitive. |

| New Impurity (Alkene) | Elimination: Temperature too high; base too strong. | Cryogenic Control: Conduct mesylation at -10°C to 0°C . Avoid warming until reaction is complete.[4] |

| Racemization | SN1 Pathway: Carbocation formation due to solvent polarity or heat. | Solvent Switch: Use non-polar solvents (DCM/Toluene) over DMF to suppress ionization. Maintain strictly anhydrous conditions. |

Optimized Protocol: The "Cold-Base" Method

Note: This protocol assumes the use of Methanesulfonyl Chloride (MsCl).

-

Preparation: Dissolve 1.0 eq of the Alcohol Intermediate in anhydrous Dichloromethane (DCM) (10 vol).

-

Cooling: Cool the solution to -10°C .

-

Base Addition: Add Triethylamine (TEA) (1.5 eq) dropwise. Crucial: Keep T < 0°C.

-

Activation: Add MsCl (1.2 eq) diluted in DCM slowly over 30 minutes.

-

Why? Slow addition prevents localized exotherms that trigger elimination.

-

-

Monitoring: Stir at -5°C for 1-2 hours. Monitor by TLC/HPLC.

-

Stop Point: Do not let this intermediate sit. It is thermally unstable. Proceed immediately to the next step.

-

-

Quench: Quench with cold saturated NaHCO3. Rapidly separate phases to prevent hydrolysis of the ester.

Module 3: The Thioether Displacement (Sulfenylation)

Objective: Displace the Mesylate (OMs) with 2,6-dichlorobenzenethiol to form the C-S bond with inversion of configuration (if chiral center is involved).

Critical Control Points

-

Nucleophile Generation: The thiol (2,6-dichlorobenzenethiol) is a weak nucleophile in its neutral form. It must be deprotonated to the thiolate anion.

-

Recommendation: Pre-form the salt using K2CO3 or NaH in DMF or Acetone before adding the mesylate solution.

-

-

Stereochemistry (Inversion):

-

The displacement is an SN2 reaction .[2]

-

If you require (S)-Butoconazole , and the displacement occurs at the chiral center, you must start with the (R)-Alcohol (which becomes the (R)-Mesylate). The thiol attack will invert it to (S).

-

Troubleshooting: If you are getting the (R)-enantiomer product, check your starting material chirality.

-

FAQ: Why is the Thiol yield low?

-

Oxidation: Thiols easily oxidize to disulfides (Ar-S-S-Ar) in the presence of air.

-

Fix: Degas all solvents with Nitrogen/Argon. Run the reaction under inert atmosphere.

-

-

Competitor: If the mesylate still contains residual water or alcohols, they will compete with the thiol.

Module 4: Nitrate Salt Formation

Objective: Crystallize the final API as the nitrate salt.

Issue: Oiling out or amorphous gum instead of crystals. Solution:

-

Dissolve the free base in Acetone/Ethyl Acetate (1:1).

-

Cool to 0-5°C.

-

Add Conc. Nitric Acid (65%) dropwise (1.05 eq).

-

Seeding: If oiling occurs, scratch the glass or add a seed crystal of pure Butoconazole Nitrate.

-

Polymorph Control: Ensure slow cooling to generate the thermodynamically stable polymorph.

Troubleshooting Decision Tree

Figure 2: Logic flow for isolating the root cause of yield loss based on impurity profiles.

References

-

Google Patents. (2015). CN105198817A - Method for industrially synthesizing butoconazole nitrate intermediate.[5] Retrieved February 5, 2026, from

-

Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols to Good Leaving Groups. Retrieved February 5, 2026, from [Link]

-

Google Patents. (2015). CN104744371A - Preparation method of butoconazole.[6] Retrieved February 5, 2026, from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 47471, Butoconazole Nitrate. Retrieved February 5, 2026, from [Link]

Sources

- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101328110A - Preparation of butoconazole nitrate intermediate - Google Patents [patents.google.com]

- 5. CN105198817A - Method for industrially synthesizing butoconazole nitrate intermediate - Google Patents [patents.google.com]

- 6. Preparation process of butoconazole nitrate vagina plug and use thereof - Eureka | Patsnap [eureka.patsnap.com]

Optimization of mobile phase additives for butoconazole chiral separation

Technical Support Center: Optimization of Mobile Phase Additives for Butoconazole Chiral Separation

Introduction: The Challenge of Butoconazole Enantioseparation

Butoconazole is an imidazole antifungal agent containing a basic nitrogen atom and a chiral center. Its separation presents a classic chromatographic challenge: the basic moiety tends to interact strongly with residual silanol groups on polysaccharide-based chiral stationary phases (CSPs), leading to severe peak tailing. Furthermore, the steric environment required for chiral recognition is sensitive to the mobile phase composition.

This guide provides a systematic approach to selecting and optimizing mobile phase additives to achieve baseline resolution (

Part 1: Mobile Phase Additive Selection

Q: Why are additives strictly necessary for Butoconazole analysis?

A: Butoconazole possesses a basic imidazole ring (

-

Without Additives: You will observe broad, tailing peaks, variable retention times, and likely irreversible adsorption.

-

With Basic Additives (DEA/TEA): These amines compete for the active silanol sites, effectively "masking" them and allowing the Butoconazole to interact primarily with the chiral selector (e.g., amylose or cellulose carbamates).

Q: Which specific additives should I use for Normal Phase (NP) vs. Polar Organic Mode (POM)?

A: The choice depends on your separation mode:

| Mode | Recommended Additive System | Mechanism |

| Normal Phase (Hexane/Alcohol) | 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) | Silanol Blocking: The amine competes with Butoconazole for silanol sites. DEA is often preferred for Chiralcel OD-H/AD-H columns due to steric fit. |

| Polar Organic (Acetonitrile/Methanol) | 0.1% DEA + 0.1% Trifluoroacetic Acid (TFA) | Salt Formation: In pure polar solvents, adding both acid and base forms a salt in situ, increasing ionic strength and stabilizing the ionization state of the analyte. |

| Reversed Phase (Water/ACN) | 20 mM Ammonium Bicarbonate (pH 9.0) or 0.1% DEA | pH Control: High pH ensures Butoconazole is uncharged (neutral), reducing ionic interactions and increasing retention on the hydrophobic CSP. |

Critical Note: Avoid using pure acidic additives (like TFA alone) with Butoconazole. This will protonate the imidazole nitrogen, increasing its affinity for silanols and worsening peak shape.

Part 2: Troubleshooting & Optimization Logic

Q: I am seeing severe peak tailing ( ). Increasing the additive concentration didn't help. What now?